N-(5-bromo-2-methylphenyl)acrylamide
Overview
Description
Synthesis Analysis
The synthesis of N-substituted acrylamides, such as N-(5-bromo-2-methylphenyl)acrylamide, has been demonstrated using the Rhodococcus erythropolis 37 strain, exhibiting acylamidase activity . Another study presents two alternative synthesis routes for the preparation of N-phenyl acrylamide, both based on the Schotten-Baumann reaction .Molecular Structure Analysis
The molecular formula of N-(5-bromo-2-methylphenyl)acrylamide is C10H10BrNO . The average mass is 240.1 Da and the monoisotopic mass is 226.994568 Da .Scientific Research Applications
Polymerization and Solubility Studies
- N-(5-bromo-2-methylphenyl)acrylamide and similar compounds have been studied for their potential in polymerization reactions. The solubility of these compounds in various solvent compositions has been a key area of research, providing valuable data for industrial product and process design (Yao, Li, Luo, & Liu, 2010).
Synthesis Methods
- Methods for synthesizing derivatives of N-(5-bromo-2-methylphenyl)acrylamide have been developed, focusing on efficient and environmentally benign procedures. This includes the acylation of related aniline compounds with acryloyl chloride, achieving high yields and simplicity in operation (Jia-cheng, 2012).
Corrosion Inhibition
- Some derivatives of N-(5-bromo-2-methylphenyl)acrylamide have been explored as corrosion inhibitors. These compounds show potential in protecting metals like copper in acidic environments, showcasing their utility in industrial applications (Abu-Rayyan et al., 2022).
Spectroscopy and Molecular Property Analysis
- Studies have also been conducted on the vibrational spectroscopy, molecular properties, and energy analysis of N-(5-bromo-2-methylphenyl)acrylamide derivatives. Such research helps in understanding the molecular behavior and potential applications of these compounds in various fields (Barım & Akman, 2021).
Tissue Engineering Applications
- Poly(N-isopropyl acrylamide)-based scaffolds, which are closely related to N-(5-bromo-2-methylphenyl)acrylamide, have been developed for tissue engineering. These scaffolds exhibit controlled porosity and temperature-responsive properties, making them suitable for various biomedical applications (Galperin, Long, & Ratner, 2010).
Polymerization Techniques
- Research has been focused on the controlled polymerization techniques of N-isopropylacrylamide, which is structurally related to N-(5-bromo-2-methylphenyl)acrylamide. This includes room-temperature RAFT polymerization, providing insights into the synthesis of thermoresponsive polymers used in drug delivery (Convertine, Ayres, Scales, Lowe, & McCORMICK, 2004).
Future Directions
properties
IUPAC Name |
N-(5-bromo-2-methylphenyl)prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-3-10(13)12-9-6-8(11)5-4-7(9)2/h3-6H,1H2,2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPOYHBMEUQCCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)NC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromo-2-methylphenyl)acrylamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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